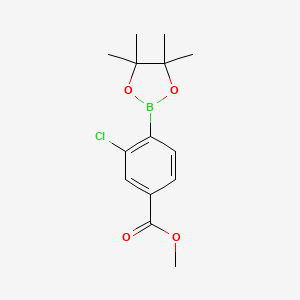
4-Ethoxycarbonyl-2-methoxyphenylboronic acid
Overview
Description
4-Ethoxycarbonyl-2-methoxyphenylboronic acid is an organic compound with the CAS Number: 603122-86-7 . It has a molecular weight of 224.02 and its IUPAC name is 4-(ethoxycarbonyl)-2-methoxyphenylboronic acid . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BO5/c1-3-16-10(12)7-4-5-8(11(13)14)9(6-7)15-2/h4-6,13-14H,3H2,1-2H3 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethoxycarbonyl group and a methoxy group .Chemical Reactions Analysis
Boronic acids, including this compound, are known to be involved in various chemical reactions. These include oxidative hydroxylation for the preparation of phenols , cross-coupling with α-bromocarbonyl compounds , and Suzuki-coupling reactions with quinoline carboxylates .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Supramolecular Assemblies
4-Ethoxycarbonyl-2-methoxyphenylboronic acid has been utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonds between hetero N-atoms and –B(OH)2. A study has reported the formation of such assemblies using phenylboronic and 4-methoxyphenylboronic acids with 4,4′-bipyridine and 1,2-bis(4-pyridyl)ethene (Pedireddi & Seethalekshmi, 2004).
Nanomaterials Characterization
In nanotechnology, derivatives of 4-methoxyphenylboronic acid, like (S)-6-(4-(Methoxycarbonyl)phenyl)-1,1′-bis-2-naphthol, have been used in the characterization of hybrid nanomaterials. These materials involve immobilizing the derivative onto multiwalled carbon nanotubes through covalent linkage, maintaining the chemical and electronic integrity of the chiral BINOL ligand (Monteiro et al., 2015).
Fluorescence Quenching Mechanism
The fluorescence quenching mechanism of boronic acid derivatives, including 4-methoxyphenylboronic acid, has been explored. This research provides insights into the interaction of these compounds with other molecules, crucial for applications in biochemical sensing and molecular diagnostics (Geethanjali et al., 2015).
Molecular Structure and Bonding
Studies on molecules like (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid have provided detailed insights into the structural aspects of similar compounds. This includes understanding intramolecular and intermolecular interactions, crucial for the development of novel chemical entities (Venkatesan et al., 2016).
Dental Materials Research
In dental material science, compounds like 4-[2-(methacryloyloxy)ethoxycarbonyl]phthalic acid (4-MET) have been used to study bond strength and penetration of monomers into enamel. This research is vital for developing better dental adhesives and coatings (Hotta et al., 1992).
Safety and Hazards
Future Directions
The use of boronic acids, including 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, in organic synthesis is a rapidly evolving field. Future research may focus on developing new synthetic methods and applications for these versatile compounds .
Relevant Papers The papers retrieved discuss the properties and applications of boronic acids and their derivatives . They highlight the versatility of these compounds in organic synthesis and their potential for future research .
Mechanism of Action
Target of Action
4-Ethoxycarbonyl-2-methoxyphenylboronic acid is primarily used as a reagent in organic synthesis . Its primary targets are the reactants in these synthesis reactions, where it acts as a boron source for the formation of carbon-boron bonds .
Mode of Action
This compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, it interacts with a palladium catalyst and an organohalide to form a new carbon-carbon bond . The boron atom in the compound is replaced by a carbon atom from the organohalide, resulting in the formation of a new organic compound .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in which this compound is involved . This reaction is widely used in organic chemistry for the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects include the production of these valuable compounds.
Pharmacokinetics
Its solubility in methanol suggests that it can be well-distributed in a reaction mixture, ensuring efficient reactions.
Result of Action
The result of the action of this compound is the formation of new organic compounds via the Suzuki-Miyaura cross-coupling reaction . These compounds can have various molecular and cellular effects depending on their specific structures and properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The reaction efficiency can be affected by the choice of these components, as well as the reaction temperature and solvent . Furthermore, the compound should be stored under an inert atmosphere at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
4-Ethoxycarbonyl-2-methoxyphenylboronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with diols and other hydroxyl-containing compounds. This property is particularly useful in the synthesis of complex molecules and in the development of pharmaceuticals. The compound interacts with enzymes such as esterases and oxidases, facilitating the formation of ester and ether bonds. Additionally, it can bind to proteins and other biomolecules through boron-oxygen interactions, enhancing its utility in biochemical assays .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation. For example, the compound can inhibit proteases by binding to their active sites, preventing substrate cleavage. Additionally, it can activate certain enzymes by stabilizing their active conformations. The compound also influences gene expression by binding to DNA or RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways, leading to beneficial effects such as improved metabolic function and reduced inflammation. At high doses, the compound can exhibit toxic effects, including cellular damage, oxidative stress, and organ toxicity. These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. The compound can undergo hydrolysis to form 2-methoxyphenylboronic acid and ethoxycarbonyl groups, which are further metabolized by cellular enzymes. These metabolic pathways can affect the compound’s bioavailability and efficacy, influencing its overall impact on biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, it can be transported into cells via specific transporters, such as organic anion transporters, which mediate its uptake and accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. Targeting signals and post-translational modifications can direct the compound to these compartments, enhancing its activity and function within the cell .
Properties
IUPAC Name |
(4-ethoxycarbonyl-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO5/c1-3-16-10(12)7-4-5-8(11(13)14)9(6-7)15-2/h4-6,13-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZDEQUZDOOMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
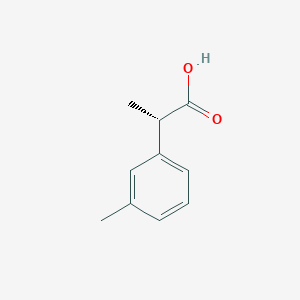
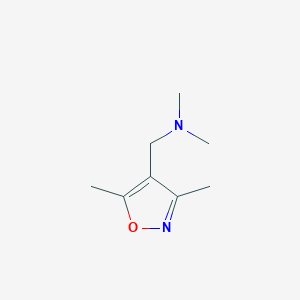
![Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5h)-carboxylate](/img/structure/B3146502.png)

![8-Propyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3146511.png)
![Thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B3146526.png)
![Thieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B3146527.png)
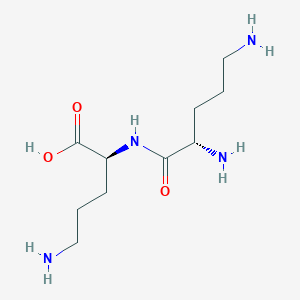
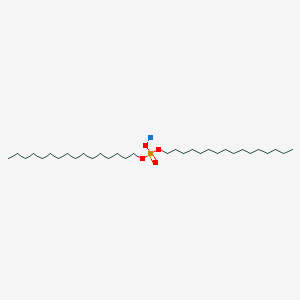

![(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine](/img/structure/B3146564.png)

